

physicochemical properties of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzamide

Cat. No.: B1333269

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An In-depth Technical Guide to the Physicochemical Properties of **3-Fluoro-4-methylbenzamide**

Abstract

3-Fluoro-4-methylbenzamide (CAS No: 170726-98-4) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.^[1] As a synthetic building block, its unique electronic properties, conferred by the fluorine and methyl substituents on the benzamide scaffold, make it a valuable precursor for the development of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the core physicochemical properties of **3-Fluoro-4-methylbenzamide**, offering both established data and predictive analyses. It is designed for researchers, scientists, and drug development professionals, detailing not only the properties themselves but also the robust experimental methodologies required for their validation. The protocols described herein are grounded in principles of scientific integrity, ensuring that each measurement is part of a self-validating analytical workflow.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. **3-Fluoro-4-methylbenzamide** is structurally defined by a benzene ring substituted with a fluorine atom, a methyl group, and a primary carboxamide group. The relative positions of these groups are critical to its reactivity and intermolecular interactions.

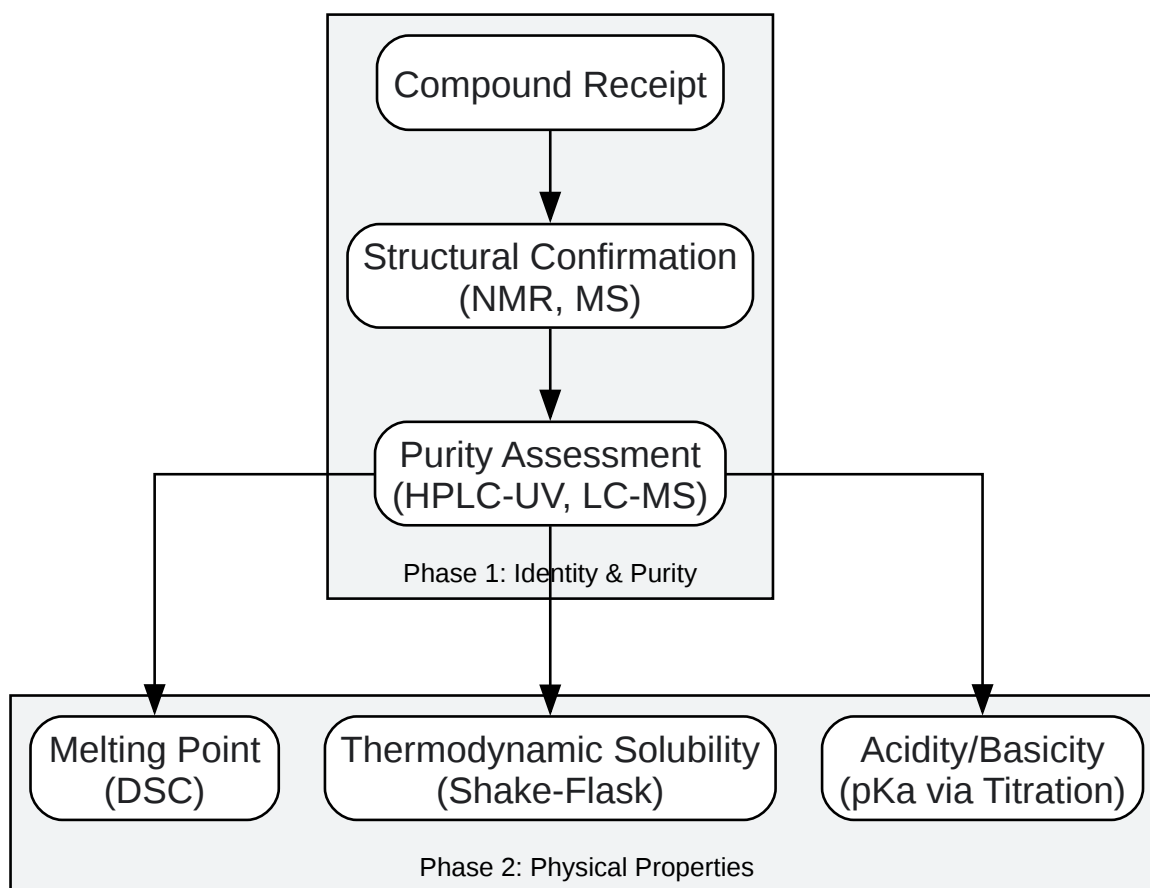


Figure 2: Workflow for Physicochemical Characterization

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References

- 1. ossila.com [ossila.com]
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